N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as CP-55,940, is a synthetic cannabinoid compound that was first synthesized in 1988. It is a potent agonist of the cannabinoid receptor CB1, which is found in the central nervous system. CP-55,940 has been extensively studied for its potential therapeutic applications and its mechanism of action.
Scientific Research Applications
Photoinitiators in UV-Curable Technologies
N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide: finds use as a photoinitiator in UV-radiation-curable technologies. These technologies are employed in several applications and industry branches, including:
- Adhesives : UV-curable adhesives provide rapid bonding in applications like electronics assembly and medical devices .
Medicinal Chemistry
The compound’s unique structure makes it an interesting target for medicinal chemistry research. Potential applications include:
- Anticancer Agents : Investigations focus on its potential as an anticancer agent by targeting specific cellular processes .
Organic Synthesis
In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Researchers use it to construct diverse organic frameworks, including:
- Fluorinated Aromatic Systems : The trifluoromethoxybenzene group adds fluorine atoms, enhancing lipophilicity and reactivity .
Material Science
Materials scientists explore the compound’s properties for applications such as:
- Optical Materials : The compound’s UV-absorbing properties make it relevant for optical coatings and lenses .
Agrochemicals
The compound’s structural features make it a candidate for agrochemical applications:
Analytical Chemistry
In analytical labs, this compound plays a role in:
properties
IUPAC Name |
N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S/c14-13(15,16)21-11-4-6-12(7-5-11)22(19,20)17-9-2-1-3-10(18)8-9/h4-7,9-10,17-18H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMVOCCBTLSBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.